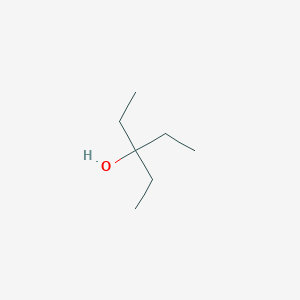
3-Etil-3-pentanol
Descripción general
Descripción
It is a clear liquid at room temperature and has a boiling point of approximately 140-142°C . This compound is notable for its unique structure, which includes an ethyl group attached to the third carbon of a pentanol chain.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
3-Ethyl-3-pentanol, also known as 3-ethylpentan-3-ol, is a tertiary alcohol . It primarily targets chromic acid in its reactions . The compound’s primary targets are the molecules with which it can form hydrogen bonds due to their -OH groups .
Mode of Action
The mode of action of 3-Ethyl-3-pentanol involves its reaction with chromic acid. It first dehydrates to an olefin, 3-ethyl-2-pentene, and then converts the double bond to an epoxide . When mixed with shorter-chain 1-alkanols, such as 1-propanol, it facilitates a high efficiency in hydrogen bonding between the molecules, attributed to their comparable sizes and geometries .
Biochemical Pathways
The biochemical pathways affected by 3-Ethyl-3-pentanol involve the conversion of the compound to an olefin and then to an epoxide in the presence of chromic acid . This process involves the dehydration of the compound and the conversion of a double bond, which can have downstream effects on other biochemical processes.
Pharmacokinetics
The compound’s density and viscosity have been investigated These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability
Result of Action
The result of the action of 3-Ethyl-3-pentanol is the formation of an epoxide from an olefin . This conversion can have various molecular and cellular effects, depending on the context in which it occurs. For example, in the presence of chromic acid, the compound undergoes dehydration and double bond conversion .
Action Environment
The action of 3-Ethyl-3-pentanol can be influenced by various environmental factors. For instance, the efficiency of hydrogen bonding between 3-Ethyl-3-pentanol and shorter-chain 1-alkanols can be affected by the sizes and geometries of the molecules . Additionally, the compound’s density and viscosity, which can impact its action, can vary with temperature .
Análisis Bioquímico
Biochemical Properties
3-Ethyl-3-pentanol reacts with chromic acid by first dehydrating to an olefin 3-ethyl-2-pentene, and then by converting the double bond to an epoxide . This suggests that 3-Ethyl-3-pentanol can participate in biochemical reactions involving oxidation and dehydration.
Molecular Mechanism
The molecular mechanism of 3-Ethyl-3-pentanol involves its reaction with chromic acid, leading to the formation of an olefin and an epoxide . This suggests that 3-Ethyl-3-pentanol may interact with biomolecules through oxidation and dehydration reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-pentanol can be synthesized through the reaction of a Grignard reagent with a ketone. Specifically, the reaction between ethylmagnesium bromide (a Grignard reagent) and 3-pentanone (a ketone) yields 3-ethyl-3-pentanol . The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water.
Industrial Production Methods: Industrial production of 3-ethyl-3-pentanol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced distillation techniques to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-3-pentanol undergoes various chemical reactions, including:
Reduction: As a tertiary alcohol, 3-ethyl-3-pentanol is generally resistant to reduction under mild conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for the oxidation of 3-ethyl-3-pentanol.
Substitution: Strong acids like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: The major products include 3-ethyl-2-pentene and its epoxide derivative.
Substitution: Depending on the substituent introduced, various alkyl or aryl derivatives can be formed.
Comparación Con Compuestos Similares
3-Methyl-3-pentanol: Similar in structure but with a methyl group instead of an ethyl group.
3-Ethyl-2-pentanol: Differing in the position of the hydroxyl group.
2-Ethyl-3-pentanol: Another isomer with the ethyl group on the second carbon.
Uniqueness: 3-Ethyl-3-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its tertiary alcohol nature makes it more resistant to oxidation and reduction compared to primary and secondary alcohols. This stability, combined with its ability to undergo specific substitution reactions, makes it a valuable compound in various chemical syntheses and industrial applications .
Propiedades
IUPAC Name |
3-ethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRHOWVQWCYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060497 | |
| Record name | 3-Pentanol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Ethyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.15 [mmHg] | |
| Record name | 3-Ethyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
597-49-9 | |
| Record name | 3-Ethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ETHYL-3-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanol, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pentanol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P2O4Y3RTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-ethyl-3-pentanol?
A1: 3-Ethyl-3-pentanol has the molecular formula C7H16O and a molecular weight of 116.20 g/mol.
Q2: What spectroscopic techniques are useful for studying 3-ethyl-3-pentanol?
A2: Infrared (IR) spectroscopy is widely used to study 3-ethyl-3-pentanol, particularly its self-association behavior through hydrogen bonding. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically proton NMR, has also been employed to study hydrogen bonding in this molecule. []
Q3: How does the structure of 3-ethyl-3-pentanol influence its tendency to self-associate?
A3: 3-Ethyl-3-pentanol, being a highly hindered alcohol due to its branched structure, exhibits limited self-association. Research indicates it primarily forms dimers and not higher-order hydrogen-bonded species. [, , ] This makes it a valuable model compound for studying monomer-dimer equilibrium without interference from more complex aggregation behaviors. []
Q4: How does the internal pressure of 3-ethyl-3-pentanol change with external pressure?
A4: Studies suggest that the internal pressure of 3-ethyl-3-pentanol, unlike many other liquids, does not consistently increase with external pressure. Instead, it reaches a maximum at moderate pressures and then decreases with further pressure increase. []
Q5: What is significant about the reaction of tetrapropionoxygermane with ethylmagnesium bromide?
A5: This reaction, conducted in ether, yields several products, including 3-ethyl-3-pentanol. [, ] This demonstrates a synthetic route to produce 3-ethyl-3-pentanol using organometallic reagents.
Q6: How does 3-ethyl-3-pentanol behave in the presence of a strong oxidizing agent like chromic acid?
A6: While the specific products and mechanism are not detailed in the provided abstracts, the chromic acid oxidation of 3-ethyl-3-pentanol has been a subject of investigation. [] This reaction likely involves the oxidation of the alcohol functional group.
Q7: Can 3-ethyl-3-pentanol act as a solvent in supramolecular chemistry?
A7: Research using diffusion NMR spectroscopy reveals that 3-ethyl-3-pentanol acts as a guest molecule within the hexameric capsules formed by resorcin[4]arenes in organic solvents. [, ] This highlights its ability to participate in supramolecular host-guest interactions.
Q8: How does 3-ethyl-3-pentanol influence the polymerization of isobutylene?
A8: Studies have shown that 3-ethyl-3-pentanol, when used as an additive in the catalytic chain transfer polymerization (CCTP) of isobutylene, does not significantly impact the exo-olefin content or the molecular weight of the resulting polymers. [] This suggests its limited role as an exo-enhancer in this specific polymerization system.
Q9: How does 3-ethyl-3-pentanol compare to other alcohols in terms of its interaction with resorcin[4]arene hexameric capsules?
A9: Research suggests that 3-ethyl-3-pentanol, along with other bulky alcohols like 2-ethyl-1-butanol, tends to be encapsulated as a guest within the resorcin[4]arene hexameric capsules. [, ] In contrast, smaller alcohols often become integrated into the capsule's hydrogen-bonding network.
Q10: What role does 3-ethyl-3-pentanol play in reactions with lithium triethylborohydride?
A10: 3-Ethyl-3-pentanol reacts slowly with lithium triethylborohydride (LiEt3BH), releasing hydrogen gas. [] This slow reaction rate compared to primary and secondary alcohols indicates the influence of steric hindrance around the hydroxyl group.
Q11: What is the significance of studying the enthalpies of mixing of 3-ethyl-3-pentanol with carbon tetrachloride?
A11: Microcalorimetry studies on the 3-ethyl-3-pentanol - carbon tetrachloride system provide insights into the thermodynamics of their interaction. [, ] By analyzing the enthalpy of mixing data, researchers can derive information about the strength of hydrogen bonding between 3-ethyl-3-pentanol molecules.
Q12: How does the presence of 3-ethyl-3-pentanol affect the photoreduction of hexaaquoiron(III) perchlorate?
A12: Studies show that 3-ethyl-3-pentanol, similar to other tertiary alcohols, leads to a lower quantum yield in the photoreduction of hexaaquoiron(III) perchlorate compared to less sterically hindered alcohols. [] This suggests that the structure of the alcohol influences its ability to scavenge radicals generated during the photochemical process.
Q13: What insights can be gained from studying the heat capacity of 3-ethyl-3-pentanol?
A13: Measurements of the heat capacity of 3-ethyl-3-pentanol, as a pure liquid and in mixtures, help researchers understand its association behavior and thermodynamic properties. [] Such data can be used to validate models that describe the relationship between molecular structure, intermolecular forces, and macroscopic thermodynamic behavior.
Q14: How is computational chemistry applied to research on 3-ethyl-3-pentanol?
A14: Quantum mechanical ab initio calculations are used to estimate the energy of the hydrogen bond formed by 3-ethyl-3-pentanol. [] This information is crucial for developing and validating thermodynamic models, such as the two-state association model (TSAM), which aims to predict the heat capacity and other properties of associated liquids and mixtures.
Q15: What analytical methods are important for studying 3-ethyl-3-pentanol?
A15: Beyond spectroscopic techniques like IR and NMR, methods like transpiration are employed to measure the vapor pressure of 3-ethyl-3-pentanol as a function of temperature. [] This data is crucial for determining its enthalpy of vaporization, a key thermodynamic property.
Q16: What is the role of 3-ethyl-3-pentanol in pharmaceutical formulations?
A16: 3-Ethyl-3-pentanol is mentioned as a potential solvent in the preparation of amorphous raltegravir potassium, an antiretroviral drug. [] This highlights its potential utility in pharmaceutical processing and formulation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


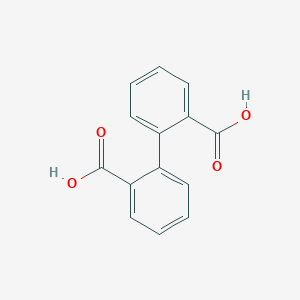
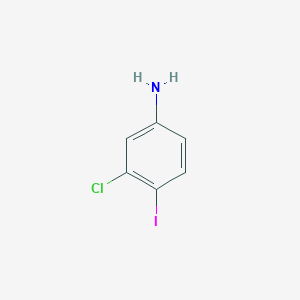

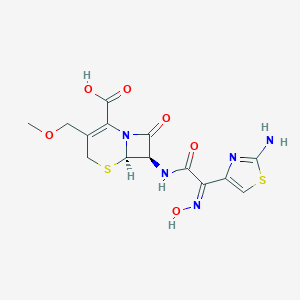
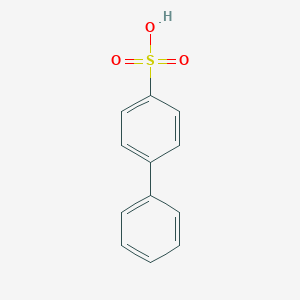
![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)

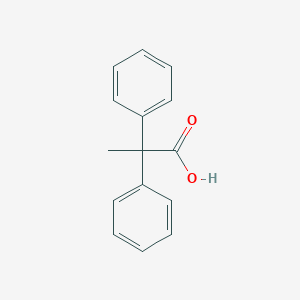
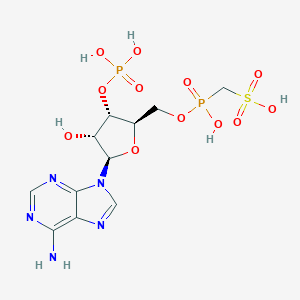
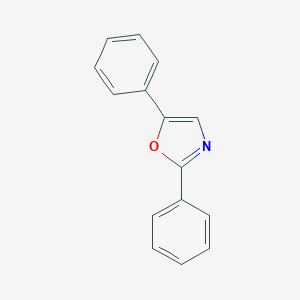
![5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione](/img/structure/B146865.png)
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)


